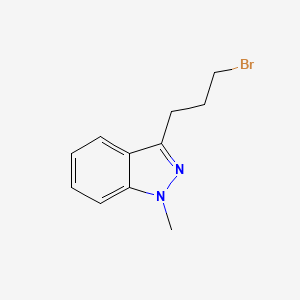
3-(3-Bromopropyl)-1-methyl-1h-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromopropyl)-1-methyl-1H-indazole is an organic compound belonging to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound features a bromopropyl group attached to the nitrogen atom of the indazole ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
-
Alkylation of 1-Methyl-1H-indazole
Starting Material: 1-Methyl-1H-indazole
Reagent: 1,3-Dibromopropane
Catalyst: Potassium carbonate (K₂CO₃)
Solvent: Dimethylformamide (DMF)
Conditions: The reaction mixture is heated to 80-100°C for several hours. The product is then purified by recrystallization or column chromatography.
-
Nucleophilic Substitution
Starting Material: 3-Bromo-1-methyl-1H-indazole
Reagent: Propylamine
Catalyst: Sodium hydride (NaH)
Solvent: Tetrahydrofuran (THF)
Conditions: The reaction is carried out at room temperature under an inert atmosphere. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of 3-(3-Bromopropyl)-1-methyl-1H-indazole typically involves large-scale alkylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous flow systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Electrophilic Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
-
Oxidation and Reduction
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Reduction of the bromopropyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Ammonia, primary and secondary amines, thiols, alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride, sodium borohydride (NaBH₄).
Major Products
Substitution Products: Depending on the nucleophile used, products can include 3-(3-Aminopropyl)-1-methyl-1H-indazole, 3-(3-Hydroxypropyl)-1-methyl-1H-indazole, etc.
Oxidation Products: N-oxides of 3-(3-Bromopropyl)-1-methyl-1H-indazole.
Reduction Products: 3-(3-Propyl)-1-methyl-1H-indazole.
科学的研究の応用
Chemistry
Synthetic Intermediate: Used in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Ligand Design: Acts as a building block for designing ligands in coordination chemistry.
Biology
Biological Probes: Utilized in the development of probes for studying biological processes, particularly those involving indazole derivatives.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its structural similarity to bioactive indazole derivatives.
Anticancer Research: Studied for its potential anticancer properties, particularly in targeting specific cancer cell pathways.
Industry
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Catalysis: Serves as a precursor for catalysts in various industrial processes.
作用機序
The mechanism of action of 3-(3-Bromopropyl)-1-methyl-1H-indazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The indazole ring can engage in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(3-Chloropropyl)-1-methyl-1H-indazole
- 3-(3-Iodopropyl)-1-methyl-1H-indazole
- 3-(3-Hydroxypropyl)-1-methyl-1H-indazole
Uniqueness
3-(3-Bromopropyl)-1-methyl-1H-indazole is unique due to the presence of the bromine atom, which is a good leaving group in substitution reactions, making it highly reactive and versatile in synthetic chemistry. Compared to its chloro and iodo analogs, the bromine derivative offers a balance between reactivity and stability, making it a preferred choice in many synthetic applications.
特性
分子式 |
C11H13BrN2 |
|---|---|
分子量 |
253.14 g/mol |
IUPAC名 |
3-(3-bromopropyl)-1-methylindazole |
InChI |
InChI=1S/C11H13BrN2/c1-14-11-7-3-2-5-9(11)10(13-14)6-4-8-12/h2-3,5,7H,4,6,8H2,1H3 |
InChIキー |
PAFUNXBRLUPNLJ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=N1)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




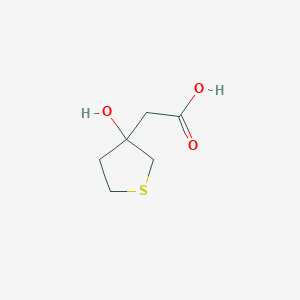
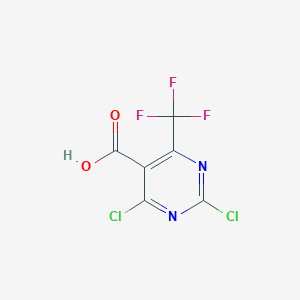

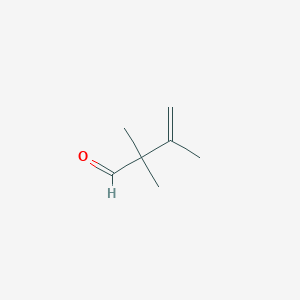
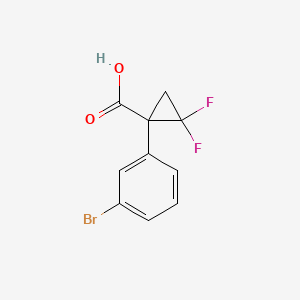

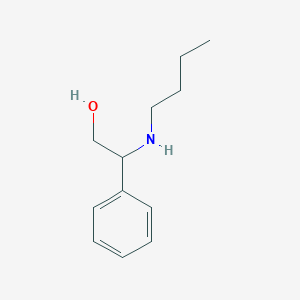
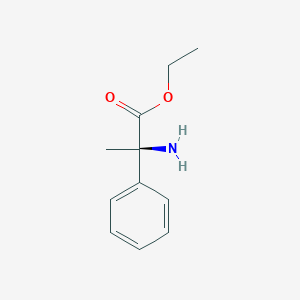
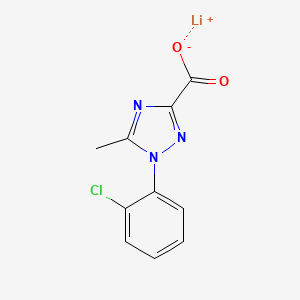
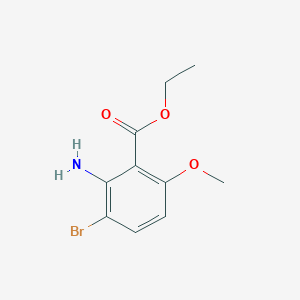
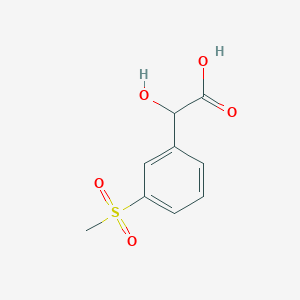
![2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid](/img/structure/B13545672.png)
